molecular formula C11H19FN2O2 B12992827 tert-Butyl 7-fluoro-2,5-diazaspiro[3.4]octane-5-carboxylate

tert-Butyl 7-fluoro-2,5-diazaspiro[3.4]octane-5-carboxylate

Cat. No.: B12992827
M. Wt: 230.28 g/mol
InChI Key: YLDIHCUJPUQQIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 7-fluoro-2,5-diazaspiro[3.4]octane-5-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both fluorine and diazaspiro moieties in its structure makes it a valuable building block for the synthesis of more complex molecules.

Preparation Methods

The synthesis of tert-Butyl 7-fluoro-2,5-diazaspiro[34]octane-5-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like triethylamine and acryloyl chloride . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

tert-Butyl 7-fluoro-2,5-diazaspiro[3.4]octane-5-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 7-fluoro-2,5-diazaspiro[3.4]octane-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes and receptors.

    Organic Synthesis: The compound is used in the synthesis of complex organic molecules due to its unique structure and reactivity.

    Biological Studies: Researchers use this compound to study the effects of fluorine substitution on biological activity.

    Industrial Applications: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 7-fluoro-2,5-diazaspiro[3.4]octane-5-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The spirocyclic structure provides rigidity, which can influence the compound’s overall biological activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

tert-Butyl 7-fluoro-2,5-diazaspiro[3.4]octane-5-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H19FN2O2

Molecular Weight

230.28 g/mol

IUPAC Name

tert-butyl 7-fluoro-2,5-diazaspiro[3.4]octane-5-carboxylate

InChI

InChI=1S/C11H19FN2O2/c1-10(2,3)16-9(15)14-5-8(12)4-11(14)6-13-7-11/h8,13H,4-7H2,1-3H3

InChI Key

YLDIHCUJPUQQIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC12CNC2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.